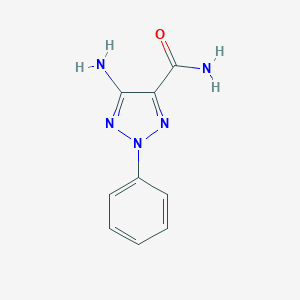

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8-7(9(11)15)12-14(13-8)6-4-2-1-3-5-6/h1-5H,(H2,10,13)(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDNAOXHXCIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346031 | |

| Record name | 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103752-72-3 | |

| Record name | 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core is a novel scaffold with demonstrated potential in drug discovery programs, notably against pathogens like Trypanosoma cruzi.[1][2][3] Furthermore, this specific isomeric class has recently been identified as possessing unique photophysical properties, including aggregation-induced emission enhancement (AIEE), making it a candidate for advanced fluorescent sensors.[4] This document details a robust synthetic protocol, explains the mechanistic rationale behind the chosen methodology, outlines a complete workflow for structural and purity verification, and discusses the compound's potential applications.

Introduction: The Scientific Context

The 1,2,3-Triazole Scaffold: A Privileged Structure

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry. Its prevalence stems from its exceptional chemical stability, its capacity to engage in hydrogen bonding, and its role as a bioisosteric replacement for other functional groups, such as amide bonds. The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction, has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and versatile.[5] This has cemented the triazole scaffold as a privileged structure in the development of new therapeutic agents.

Spotlight on 5-Amino-1,2,3-triazole-4-carboxamides (ATCs)

Within the vast family of triazoles, the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core is a relatively underexplored but highly promising scaffold. Phenotypic screening campaigns have identified the ATC core in novel hit series against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[1][6] These initial findings underscore the potential of this scaffold to generate lead compounds with desirable properties, including high ligand efficiency and cellular selectivity, meriting further investigation and derivatization.[1][2]

The Target Isomer: 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide

This guide focuses specifically on the 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide isomer (Molecular Formula: C₉H₉N₅O, Molecular Weight: 203.2 g/mol ).[7] The regiochemistry of the phenyl group at the N2 position of the triazole ring is a critical structural feature. This substitution pattern can significantly influence the molecule's spatial arrangement, electronic properties, and, consequently, its biological activity and photophysical behavior. A key challenge in triazole synthesis is controlling this regioselectivity, particularly avoiding isomerization events such as the Dimroth rearrangement, which can lead to thermodynamically more stable, but structurally different, products.[8][9]

Synthesis Strategy and Mechanistic Considerations

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the triazole ring between N1-C5 and N3-C4. This leads back to two primary synthons: phenyl azide (as the N-N-N source) and a two-carbon component bearing the amino and carboxamide functionalities. 2-Cyanoacetamide is an ideal precursor for this second component.

Mechanistic Rationale: Base-Catalyzed Azide-Nitrile Cycloaddition

The chosen forward synthesis involves a base-catalyzed cycloaddition between phenyl azide and 2-cyanoacetamide. This approach is favored for its directness and ability to control the desired regiochemistry.

-

Causality of Base Catalysis: A moderately strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of 2-cyanoacetamide. This carbon is rendered acidic by the electron-withdrawing effects of both the nitrile (-C≡N) and carboxamide (-CONH₂) groups. The resulting carbanion is a potent nucleophile.

-

Cycloaddition and Ring Closure: The generated carbanion attacks the terminal nitrogen of phenyl azide, initiating the 1,3-dipolar cycloaddition. Phenyl azide itself is characterized as a moderate electrophile.[10] The subsequent intramolecular cyclization and proton transfer steps lead to the formation of the stable 5-amino-1,2,3-triazole ring.

-

Controlling Isomerization (The Dimroth Rearrangement): The Dimroth rearrangement is a well-documented isomerization in triazoles where endocyclic and exocyclic nitrogen atoms can exchange places, often under thermal or acid/base conditions.[8][11] By conducting the reaction under controlled, moderately basic conditions and at a managed temperature, the formation of the kinetic product, the 2-phenyl isomer, is favored, minimizing the risk of rearrangement to other isomers.

Experimental Protocol: Synthesis

This protocol is a self-validating system designed for reproducibility.

Materials and Reagents

| Reagent | Formula | M.W. | CAS No. | Notes |

| Phenyl Azide | C₆H₅N₃ | 119.12 | 622-37-7 | Caution: Potentially explosive. Handle with care. |

| 2-Cyanoacetamide | C₃H₄N₂O | 84.08 | 107-91-5 | |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | Moisture sensitive. |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 64-17-5 | |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For precipitation/washing. |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 1M solution for neutralization. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoacetamide (2.10 g, 25 mmol) in anhydrous ethanol (40 mL).

-

Base Addition: To this solution, carefully add sodium ethoxide (1.70 g, 25 mmol) in portions. Stir the resulting slurry at room temperature for 15 minutes. This step generates the nucleophilic carbanion in situ.

-

Azide Addition: Slowly add phenyl azide (2.98 g, 25 mmol) to the reaction mixture via a dropping funnel over 10 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (7:3).

-

Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume to approximately 10 mL using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into 100 mL of cold water. Acidify the aqueous solution to pH 5-6 by the dropwise addition of 1M HCl. A precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 20 mL) and then with cold diethyl ether (2 x 15 mL) to remove non-polar impurities.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide as a white or off-white solid. Dry the final product under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Characterization and Structural Elucidation

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.

Rationale for Analytical Techniques

-

NMR (¹H and ¹³C): Provides definitive information about the molecular structure, including the number and connectivity of protons and carbons. It is crucial for confirming the correct isomer has been synthesized.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS (HRMS) provides the exact mass, which validates the molecular formula.

-

Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule (e.g., N-H, C=O, C=N).

-

HPLC: Assesses the purity of the final compound, typically aiming for ≥95% for research applications.

Expected Analytical Data Summary

| Technique | Expected Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.8-7.5 (m, 5H, Ar-H), δ ~7.4 (br s, 2H, -CONH₂), δ ~6.5 (br s, 2H, -NH₂) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~165 (C=O), δ ~150 (Triazole C5), δ ~140 (Triazole C4), δ ~138 (Ar C-ipso), δ ~129-125 (Ar CH), δ ~120 (Ar CH) |

| HRMS (ESI+) | m/z calculated for C₉H₁₀N₅O [M+H]⁺: 204.0880; found: 204.08xx |

| IR (ATR) | ν (cm⁻¹) ~3450-3300 (N-H str, amine), ~3200-3100 (N-H str, amide), ~1660 (C=O str, amide I), ~1600 (N-H bend), ~1500, 1450 (C=C str, aromatic) |

| Purity (HPLC) | >95% (UV detection at 254 nm) |

Characterization Workflow Diagram

Caption: Workflow for the purification and characterization process.

Potential Applications and Future Directions

Scaffold for Drug Discovery

The ATC scaffold is a validated starting point for medicinal chemistry programs.[1] The title compound, 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide, serves as a foundational building block. Future work can focus on derivatization at three key positions:

-

The exocyclic amine (-NH₂): Can be acylated, alkylated, or used in Buchwald-Hartwig amination to explore new interactions with biological targets.[12]

-

The carboxamide (-CONH₂): The N-H protons can be substituted to modulate solubility and cell permeability.

-

The N-phenyl group: Substitution on the phenyl ring can tune electronic properties and provide vectors for exploring specific binding pockets in target proteins, a common strategy in optimizing 1,2,3-triazole-4-carboxamides as receptor inhibitors.[13]

Advanced Fluorescent Materials

Recent research has shown that 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides exhibit Aggregation-Induced Emission Enhancement (AIEE), a phenomenon where the molecules are non-fluorescent when dissolved but become highly emissive upon aggregation.[4] These compounds have also demonstrated the ability to act as selective fluorescent "turn-off" sensors for mercury ions (Hg²⁺).[4] This opens up applications in environmental monitoring, bio-imaging, and the development of novel smart materials.

Conclusion

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a molecule of considerable scientific value, bridging the fields of medicinal chemistry and materials science. Its synthesis, achievable through a robust and regioselective base-catalyzed cycloaddition, provides a reliable source of this important building block. Comprehensive characterization using a suite of modern analytical techniques is paramount to ensuring its structural integrity. The demonstrated biological relevance and novel photophysical properties of the ATC scaffold ensure that this compound and its derivatives will remain an active area of research for drug development professionals and materials scientists alike.

References

- Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola. Organic Chemistry Frontiers (RSC Publishing).

- Dimroth rearrangement. Wikipedia.

- Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Journal of Materials Chemistry A.

- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry.

- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Bentham Science Publishers Ltd.

- Click chemistry. Wikipedia.

- The Dimroth Rearrangement: A Comprehensive Analysis. star chemistry.

- Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola. Organic Chemistry Frontiers.

- Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola. RSC Publishing.

- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central.

- Compound 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide. Chemdiv.

- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry.

- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry.

- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. NIH.

- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. WCAIR - University of Dundee.

- Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. NIH.

- 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides: Unique AIEE-gens and selective Hg2+ fluorosensors. PubMed.

Sources

- 1. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. - WCAIR [wcair.dundee.ac.uk]

- 4. 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides: Unique AIEE-gens and selective Hg2+ fluorosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Compound 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide - Chemdiv [chemdiv.com]

- 8. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 9. benthamscience.com [benthamscience.com]

- 10. researchers.uss.cl [researchers.uss.cl]

- 11. starchemistry888.com [starchemistry888.com]

- 12. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide derivatives

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold has emerged as a highly promising core in modern medicinal chemistry, with derivatives showing potential in treating complex diseases like Chagas' disease.[1][2] This guide provides a detailed exploration of the physicochemical properties of a key subset: 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide derivatives. Understanding and manipulating these properties—lipophilicity, solubility, and ionization state (pKa)—is fundamental to transforming a potent compound into a viable drug candidate. We will dissect the causal relationships between molecular structure and these critical characteristics, provide validated experimental and computational protocols for their assessment, and illustrate how a property-driven optimization strategy can successfully navigate the challenges of drug discovery. This document is intended to serve as a comprehensive resource for scientists dedicated to advancing this important class of therapeutic agents.

Introduction: The 5-Amino-1,2,3-triazole-4-carboxamide (ATC) Scaffold in Medicinal Chemistry

The ATC core is a novel and increasingly important heterocyclic motif in drug discovery. Its rigid structure, combined with a high density of hydrogen bond donors and acceptors, provides a unique platform for creating specific and high-affinity interactions with biological targets. The discovery of an ATC-based compound with submicromolar activity against the protozoan parasite Trypanosoma cruzi highlighted the therapeutic potential of this series.[1][3]

The 2-phenyl substitution on the triazole ring is of particular interest. This moiety provides a versatile handle for synthetic modification, allowing for the fine-tuning of physicochemical properties through the introduction of various substituents. The primary thesis of this guide is that a deep, quantitative understanding of how these structural modifications modulate the compound's physicochemical profile is the most critical element in optimizing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and, ultimately, its clinical success.

Core Physicochemical Properties and Their Impact on Drug Action

The journey of a drug from administration to its target is governed by a complex interplay of physicochemical properties. For the 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide series, the following properties are paramount:

-

Lipophilicity (LogP/LogD): This parameter quantifies the partitioning of a compound between a lipid and an aqueous phase. It is a primary determinant of a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic breakdown. An optimal LogD (typically between 1 and 3 for oral drugs) is crucial; excessively high lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity, while low lipophilicity can result in poor absorption.

-

Aqueous Solubility (S): A drug must be in solution to be absorbed and distributed. The inherent hydrogen bonding capacity of the ATC core (amino and carboxamide groups) provides a foundation for solubility, but this can be easily compromised by lipophilic substituents. Poor solubility is a major hurdle in drug formulation and can lead to low and erratic bioavailability.[1]

-

Acidity/Basicity (pKa): The pKa value defines the pH at which a molecule is 50% ionized.[4][5] For the ATC scaffold, the basicity of the amino group and the triazole nitrogens determines the charge state of the molecule in different physiological compartments (e.g., stomach, intestine, blood). This charge state profoundly influences solubility, membrane permeability, and the ability to bind to the target protein. Research on related 5-amino-2-aryl-1,2,3-triazole structures has shown that pKa can vary significantly based on the substitution pattern, with values ranging from approximately 3.2 to 8.1.[6]

These core properties are not independent variables; they are interconnected and collectively influence the overall ADMET profile of a drug candidate.

Caption: Interplay of physicochemical properties and ADMET outcomes.

Synthesis of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide Derivatives

A robust and flexible synthetic route is essential for exploring the structure-property relationships of the ATC scaffold. The following generalized scheme is adapted from established literature procedures and allows for diversification at both the 2-phenyl position and the 4-carboxamide position.[1][3]

Experimental Protocol: Generalized Synthesis

Causality: This multi-step synthesis is designed for efficiency and modularity. The initial steps build the core heterocyclic ring, while the final step, an amide coupling, allows for the late-stage introduction of diverse chemical groups, making it ideal for generating a library of analogs for screening.

-

Step 1: Synthesis of Phenyl Azide.

-

To a stirred solution of the desired aniline (1.0 eq) in aqueous HCl at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0°C.

-

Add a solution of sodium azide (1.2 eq) in water dropwise. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude phenyl azide is often used without further purification.

-

-

Step 2: Cycloaddition to form the Triazole Ring.

-

In a suitable solvent such as ethanol, dissolve ethyl cyanoacetate (1.0 eq) and add a base like sodium ethoxide (1.1 eq).

-

To this solution, add the phenyl azide (1.0 eq) from Step 1.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.

-

After cooling, acidify the mixture with dilute HCl to precipitate the ethyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Step 3: Saponification of the Ester.

-

Suspend the ester from Step 2 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 1-2 hours until a clear solution is formed.

-

Cool the reaction, and acidify with concentrated HCl to precipitate the 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

-

Step 4: Amide Coupling.

-

Suspend the carboxylic acid from Step 3 (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

-

Stir for 10 minutes, then add the desired primary or secondary amine (1.2 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Dilute the reaction with solvent, wash sequentially with dilute aqueous acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

-

Sources

- 1. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. routledge.com [routledge.com]

- 5. mrupp.info [mrupp.info]

- 6. researchgate.net [researchgate.net]

A Systematic Guide to the IUPAC Nomenclature of Substituted 2-Phenyl-1,2,3-Triazole-4-Carboxamides

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1,2,3-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds. A precise and unambiguous naming system is paramount for effective communication, documentation, and patenting of these novel chemical entities. This guide provides a comprehensive, in-depth explanation of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this important class of molecules, grounded in the fundamental principles of organic chemical naming conventions.

Foundational Principles: Deconstructing the Core Structure

The systematic IUPAC name of any complex molecule is derived by identifying its principal functional group and the parent hydride, and then systematically adding prefixes and locants to denote substituents. For the class of compounds , the core structure is broken down into three key components: the 1,2,3-triazole ring, the phenyl substituent, and the carboxamide functional group.

The 1,2,3-Triazole Heterocycle: The Parent Hydride

The 1,2,3-triazole is a five-membered aromatic heterocycle containing two carbon atoms and three adjacent nitrogen atoms.[1][2][3] The numbering of this ring system is fixed and is the foundation for locating all substituents. By convention, the numbering starts with one of the nitrogen atoms and proceeds around the ring to give the heteroatoms the lowest possible locants. For 1,2,3-triazole, the nitrogens are assigned positions 1, 2, and 3.

It is crucial to specify the position of the hydrogen atom in the parent triazole, which exists in different tautomeric forms (e.g., 1H-, 2H-, and 4H-1,2,3-triazole).[4][5][6] In the context of the target molecules, the phenyl group is attached to the nitrogen at position 2, so the parent heterocycle is considered a derivative of 2H-1,2,3-triazole.

The Carboxamide Group: The Principal Functional Group

The carboxamide group (-CONH₂) is a derivative of a carboxylic acid.[7] According to IUPAC priority rules, the amide functional group is of high precedence and therefore dictates the suffix of the final name.[8][9][10] When a carboxamide group is attached to a ring, the suffix "-carboxamide" is appended to the name of the parent ring system.[11][12][13][14][15] The carbon atom of the carboxamide group is not included in the numbering of the parent ring.

The Phenyl Group: A Key Substituent

A benzene ring attached as a substituent is termed a "phenyl" group.[16][17][18] In the target molecules, this group is located at the 2-position of the 1,2,3-triazole ring. Any further substituents on this phenyl ring are indicated by prefixes, and their positions are designated by numerical locants (e.g., 2-, 3-, 4-). The numbering of the phenyl ring begins at the carbon atom directly attached to the triazole ring (the ipso-carbon), which is assigned position 1'. The numbering then proceeds around the phenyl ring.

Systematic Nomenclature Workflow

The systematic naming of a substituted 2-phenyl-1,2,3-triazole-4-carboxamide follows a hierarchical process. The following workflow ensures a logical and accurate construction of the IUPAC name.

Caption: Workflow for IUPAC Naming.

Step-by-Step Protocol for Nomenclature

Protocol 1: Systematic Naming of Substituted 2-Phenyl-1,2,3-triazole-4-carboxamides

-

Identify the Parent Hydride: The core heterocycle is 2H-1,2,3-triazole .

-

Identify the Principal Functional Group: A carboxamide group is attached to the triazole ring. The suffix for a carboxamide attached to a ring is -carboxamide .

-

Locate the Principal Functional Group: The carboxamide is at position 4 of the triazole ring. This gives the base name 2H-1,2,3-triazole-4-carboxamide .

-

Identify the Main Substituent on the Parent Hydride: A phenyl group is attached at position 2 of the triazole ring. This is denoted as 2-phenyl .

-

Assemble the Core Name: Combining the elements from steps 3 and 4 gives 2-phenyl-2H-1,2,3-triazole-4-carboxamide .

-

Identify and Name Substituents on the Phenyl Ring:

-

Number the phenyl ring starting with 1' for the carbon attached to the triazole.

-

Name each substituent on the phenyl ring (e.g., chloro, methyl, methoxy).

-

Indicate their positions with the corresponding locants (e.g., 4'-chloro, 2'-methyl).

-

-

Identify and Name Substituents on the Amide Nitrogen:

-

Final Assembly:

-

Alphabetize all the substituent names (from the phenyl ring and the amide nitrogen).

-

Place these alphabetized substituent names as prefixes to the core name from step 5.

-

Enclose complex substituent names (like a substituted phenyl group) in parentheses.

-

Illustrative Examples

Example 1: A Monosubstituted Phenyl Moiety

Let's consider a molecule with a chlorine atom at the para-position of the phenyl ring.

-

Parent Heterocycle: 2H-1,2,3-triazole

-

Principal Functional Group: -carboxamide at position 4

-

Core Name: 2-phenyl-2H-1,2,3-triazole-4-carboxamide

-

Phenyl Substituent: A chlorine atom at the 4'-position (4'-chloro).

-

Final IUPAC Name: 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxamide

Example 2: A Disubstituted Phenyl Ring and an N-Substituted Amide

Now, let's examine a more complex structure with a 2,4-dichlorophenyl group at the N2 position and an ethyl group on the amide nitrogen.

-

Core Name: 2-phenyl-2H-1,2,3-triazole-4-carboxamide

-

Phenyl Substituents: Two chlorine atoms at the 2'- and 4'-positions (2',4'-dichloro).

-

Amide Substituent: An ethyl group on the nitrogen (N-ethyl).

-

Alphabetizing Substituents: "dichloro" and "ethyl". Alphabetically, "dichloro" comes before "ethyl".

-

Final IUPAC Name: 2-(2,4-dichlorophenyl)-N-ethyl-2H-1,2,3-triazole-4-carboxamide

Data Presentation: Summary of Nomenclature Rules

| Component | IUPAC Rule | Example |

| Parent Heterocycle | Numbering of the 1,2,3-triazole ring gives the lowest locants to the nitrogen atoms (1, 2, 3). The position of attachment of the phenyl group determines the tautomeric form (2H). | 2H-1,2,3-triazole |

| Principal Functional Group | The carboxamide group attached to a ring is named with the suffix "-carboxamide". It has high priority.[8][10][20] | ...-1,2,3-triazole-4-carboxamide |

| Phenyl Substituent | A C₆H₅- group is named "phenyl". Its position on the triazole ring is indicated by a locant. | 2-phenyl-... |

| Substituents on Phenyl Ring | Named as prefixes with locants (starting from the point of attachment as 1'). The entire substituted phenyl group name is often enclosed in parentheses. | 2-(4-chlorophenyl)-... |

| Substituents on Amide Nitrogen | Named as prefixes with the locant N-.[11][13][19] | N-methyl-... |

| Assembly | Substituents are listed in alphabetical order. | N-ethyl-2-(4-methylphenyl)-... |

Visualization of the Core Structure

The following diagram illustrates the numbering system for the core 2-phenyl-1,2,3-triazole-4-carboxamide structure.

Caption: Numbering of the 2-phenyl-1,2,3-triazole-4-carboxamide scaffold.

This systematic approach, grounded in the established rules of IUPAC nomenclature, provides a robust framework for accurately and consistently naming this important class of compounds, thereby ensuring clarity and precision in scientific discourse and intellectual property.

References

-

MedLife Mastery. Priority Ordering of Functional Groups in Organic Chemistry Nomenclature - MCAT Content. [Link]

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

YouTube. (2025, December 19). How Do You Prioritize Functional Groups In IUPAC?. [Link]

-

IIT NEET JEE Chemistry short notes. (2025, August 25). IUPAC Nomenclature Functional Group Priority Order. [Link]

-

Chemistry School. IUPAC Naming: How to Describe Prioritised Functional Groups in a Name. [Link]

-

IUPAC Gold Book. carboxamides. [Link]

-

Unknown. (2010, October 5). Nomenclature of substituted benzene rings. [Link]

-

Wikipedia. Phenyl group. [Link]

-

Wikipedia. IUPAC nomenclature of organic chemistry. [Link]

-

Wikipedia. 1,2,3-Triazole. [Link]

-

Chemistry LibreTexts. (2024, March 17). 21.1: Naming Carboxylic Acid Derivatives. [Link]

-

chemeurope.com. 1,2,3-Triazole. [Link]

-

Chemistry Learner. Phenyl: Nomenclature, Formula, Structure, and Preparation. [Link]

-

JoVE. (2025, May 22). Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.1: Naming Aromatic Compounds. [Link]

-

MSU chemistry. Nomenclature Examples. [Link]

-

Chemistry Steps. Naming Amides. [Link]

-

University of Calgary. Benzene as a substituent. [Link]

-

NIST WebBook. 1H-1,2,3-Triazole. [Link]

-

ResearchGate. Chemical structure and numbering of 1,2,3-triazole and 1,2,4-triazole. [Link]

-

ACD/Labs. R-5.7.8 Amides, imides, and hydrazides. [Link]

-

PubChem - NIH. Triazoles | C2H3N3 | CID 67516. [Link]

-

PubChem - NIH. 4H-1,2,3-triazole | C2H3N3 | CID 6857510. [Link]

-

American Chemical Society. (2020, December 7). 1H-1,2,3-Triazole. [Link]

Sources

- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 2. 1,2,3-Triazole [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. Triazoles | C2H3N3 | CID 67516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4H-1,2,3-triazole | C2H3N3 | CID 6857510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. goldbook.iupac.org [goldbook.iupac.org]

- 8. medlifemastery.com [medlifemastery.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Before you continue to YouTube [consent.youtube.com]

- 11. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]

- 14. Naming Amides - Chemistry Steps [chemistrysteps.com]

- 15. acdlabs.com [acdlabs.com]

- 16. Phenyl group - Wikipedia [en.wikipedia.org]

- 17. Phenyl: Nomenclature, Formula, Structure, and Preparation [chemistrylearner.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 20. chemistryschool.net [chemistryschool.net]

spectroscopic analysis (NMR, IR, Mass Spec) of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the 1,2,3-triazole scaffold has emerged as a "privileged structure" due to its remarkable synthetic accessibility and broad spectrum of biological activities.[1][2] Compounds like 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide are not just molecular curiosities; they are foundational building blocks for novel therapeutics.[3][4] The unambiguous confirmation of their structure is the bedrock upon which all subsequent medicinal chemistry, pharmacological, and clinical studies are built. A failure in this initial step can lead to the catastrophic waste of resources and time.

This guide eschews a simplistic, textbook approach. Instead, it offers a holistic, field-tested methodology for the structural elucidation of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide. We will dissect the molecule through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on what the data is, but why it manifests in a particular way and how these disparate datasets interlock to provide a single, validated structural truth. This is the application scientist's approach: rigorous, evidence-based, and designed for certainty.

The Subject Molecule: Deconstructing the Architecture

Before delving into instrumental analysis, we must first understand the molecule's architecture. It is comprised of four key regions, each with distinct electronic and chemical properties that will serve as spectroscopic signposts.

-

The 2-Phenyl Group: An aromatic system directly attached to a nitrogen of the triazole ring.

-

The 1,2,3-Triazole Core: A five-membered heterocyclic aromatic ring, the structural linchpin.

-

The 5-Amino Group: A primary amine substituent on the triazole ring.

-

The 4-Carboxamide Group: A primary amide substituent, adjacent to the amino group.

The interplay of these functional groups dictates the molecule's chemical behavior and, critically, its spectroscopic signature.

Caption: Structure of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the proton and carbon frameworks.[5][6] For a molecule with multiple nitrogen atoms and exchangeable protons, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it solubilizes the compound effectively and its hygroscopic nature allows for the observation of N-H protons from the amine and amide groups.[7]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the aromatic multiplets.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

¹H NMR Spectral Interpretation: Assigning the Protons

The ¹H NMR spectrum provides a quantitative count of protons in distinct chemical environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Causality |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | Multiplet (m) | 5H | Protons on the phenyl ring are deshielded by the aromatic ring current. The direct attachment to the electron-withdrawing triazole ring shifts them downfield.[1] |

| Amine (-NH₂) | ~6.6 | Broad Singlet (br s) | 2H | The protons of the primary amine are exchangeable and often appear as a broad signal. Their chemical shift is influenced by hydrogen bonding and solvent effects.[7] |

| Amide (-CONH₂) | 7.3 - 7.7 | Two Broad Singlets (br s) | 2H | Amide protons are typically deshielded due to the resonance effect of the carbonyl group. Restricted rotation around the C-N bond can make them chemically non-equivalent, appearing as two distinct signals.[1][7] |

¹³C NMR Spectral Interpretation: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment as a single peak.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |

| Amide Carbonyl (C=O) | ~165 | The carbonyl carbon is highly deshielded due to the electronegativity of the attached oxygen atom, placing it furthest downfield.[8] |

| Triazole C5 (-C-NH₂) | ~150 | The carbon atom attached to the amino group (C5) is significantly influenced by the nitrogen atoms within the heterocyclic ring. |

| Triazole C4 (-C-CONH₂) | ~145 | The C4 carbon, attached to the carboxamide, will have a chemical shift distinct from C5, influenced by both the ring nitrogens and the carbonyl group.[9] |

| Phenyl C (ipso) | ~135 | The phenyl carbon directly attached to the triazole nitrogen (ipso-carbon) is deshielded relative to other phenyl carbons. |

| Phenyl C (ortho, meta, para) | 120 - 130 | These carbons resonate in the typical aromatic region. The specific shifts are dictated by their position relative to the triazole substituent.[9][10] |

The Power of 2D NMR: Unambiguous Correlation

While 1D NMR provides an excellent foundation, complex structures demand definitive proof. Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) provide this certainty by showing correlations between protons and carbons separated by 2 or 3 bonds.[6][11]

Caption: An HMBC experiment validates the amide group by showing a clear correlation.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each bond vibrates at a characteristic frequency, and absorption of IR radiation at that frequency produces a peak in the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive preparation is required.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Background Scan: Run a background spectrum of the empty ATR stage.

-

Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹. The instrument software automatically ratios the sample scan against the background.

IR Spectral Interpretation: Identifying Key Vibrations

The IR spectrum should show distinct absorptions corresponding to the key functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Causality |

| N-H Stretch | Amine (-NH₂) & Amide (-CONH₂) | 3100 - 3500 | Medium-Strong | These absorptions represent the stretching vibrations of the N-H bonds. They often appear as multiple, somewhat broad peaks.[1][12] |

| C-H Stretch | Aromatic (Phenyl) | 3000 - 3100 | Medium | The stretching of C-H bonds on the aromatic ring occurs at frequencies just above 3000 cm⁻¹.[1] |

| C=O Stretch | Amide I Band | ~1665 | Strong | This is one of the most characteristic and intense peaks in the spectrum, arising from the stretching of the carbonyl double bond.[1] |

| C=N & C=C Stretch | Triazole & Phenyl Rings | 1450 - 1600 | Medium-Strong | These absorptions are due to the stretching vibrations within the aromatic and heteroaromatic ring systems.[1] |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation, clues about its substructures. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. A high-resolution instrument (like a TOF or Orbitrap) is preferred to obtain an accurate mass for formula confirmation.

MS Spectral Interpretation: Confirming Mass and Structure

-

Molecular Formula: C₉H₉N₅O

-

Exact Mass: 203.0807 g/mol

-

Expected [M+H]⁺: 204.0885 m/z

The primary goal is to observe the protonated molecular ion at m/z 204.0885. High-resolution MS can confirm this value to within a few parts per million (ppm), unequivocally validating the molecular formula. Further fragmentation analysis (MS/MS) can reveal key structural motifs.

Caption: Predicted ESI-MS fragmentation pathway for the target molecule.

Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The power of this analytical approach lies in the integration of all three datasets. Each result must corroborate the others in a self-validating system.

Caption: The integrated workflow for unambiguous structural elucidation.

Conclusion

The structural characterization of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a clear-cut process when a systematic, multi-technique approach is employed. Mass spectrometry provides the definitive molecular formula. Infrared spectroscopy offers a rapid confirmation of the essential functional groups. Finally, NMR spectroscopy, particularly with the aid of 2D experiments, delivers an unambiguous map of the atomic connectivity. By following the protocols and interpretive logic outlined in this guide, researchers, scientists, and drug development professionals can achieve a high degree of confidence in the identity and integrity of this important chemical entity, ensuring a solid foundation for all subsequent research.

References

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.

- Senthil, S., & Gopi, R. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica.

- MDPI. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. MDPI.

- ACS Omega. (n.d.). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis.

- African Journals Online (AJOL). (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. AJOL.

- ESA-IPB. (n.d.).

- Brand, S., Ko, E. J., Viayna, E., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(19), 8048-8069.

- Usiena air - Unisi. (2022). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement.

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

-

Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][9][13]Triazole Derivatives. (2018). Molecules, 23(5), 1055.

- Brand, S., Ko, E. J., Viayna, E., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central.

- LCNTDR. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi.

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.

- Belskaya, N. P., et al. (2023). 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides: Unique AIEE-gens and selective Hg2+ fluorosensors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 292, 122419.

- Chemistry LibreTexts. (2023).

- Emery Pharma. (2018).

- ResearchGate. (n.d.).

-

NIST. (n.d.). 1H-[1][2][13]Triazole-4-carboxamide, 5-amino-1-(phenylmethyl)-. NIST Chemistry WebBook.

- Guidechem. (n.d.). 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE.

- ResearchGate. (2014).

- SpectraBase. (n.d.). 5-AMINO-1,4-DIPHENYL-1,2,3-TRIAZOLE - Optional[13C NMR].

- Indian Journal of Scientific Research. (2018).

- ChemicalBook. (n.d.). 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE.

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | LCNTDR [londonntd.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. emerypharma.com [emerypharma.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ajol.info [ajol.info]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

tautomerism and isomerism in 5-Amino-1,2,3-triazole-4-carboxamides

An In-Depth Technical Guide to Tautomerism and Isomerism in 5-Amino-1,2,3-triazole-4-carboxamides

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold is an emerging and highly novel core in medicinal chemistry, demonstrating significant potential in the development of new therapeutic agents.[1][2] Its biological activity is intimately linked to its three-dimensional structure and the subtle interplay of its isomeric and tautomeric forms. Understanding these structural dynamics is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling the optimization of pharmacodynamic and pharmacokinetic properties. This guide provides a detailed exploration of the annular and side-chain tautomerism, as well as the rotational isomerism inherent to the ATC scaffold. We will dissect the theoretical underpinnings, present robust experimental and computational methodologies for their characterization, and discuss the profound implications for drug development professionals.

Foundational Concepts: Isomerism vs. Tautomerism

In drug development, the precise chemical structure of a molecule is paramount. While isomers are compounds with the same molecular formula but different structural arrangements, tautomers represent a special class of isomers. Tautomerism is a dynamic phenomenon where two or more structural isomers, known as tautomers, readily interconvert.[3] This equilibrium is typically mediated by the migration of a proton (prototropy), a process that is often rapid and highly sensitive to environmental conditions such as pH, solvent polarity, and temperature.[4]

For the ATC scaffold, failing to account for tautomerism can lead to misinterpretation of structure-activity relationships (SAR), unpredictable biological outcomes, and challenges in formulation and stability. The different tautomers of a single compound can exhibit distinct properties, including water solubility, pKa, partition coefficients, and, most importantly, different hydrogen bonding patterns, which dictate molecular recognition at the target receptor.[5]

Annular Tautomerism of the 1,2,3-Triazole Core

The defining structural feature of the ATC scaffold is the prototropic tautomerism of the 1,2,3-triazole ring, known as annular tautomerism. The mobile proton can reside on any of the three ring nitrogen atoms, leading to three possible tautomers: the 1H, 2H, and 3H forms.

Caption: Amino-imino tautomerism at the C5 position.

While the amino form is generally predominant for simple aminotriazoles, the equilibrium can be influenced by substitution and environment. The imino form presents a different hydrogen bonding profile and charge distribution, which could drastically alter its interaction with a biological target.

Rotational Isomerism of the Carboxamide Group

The single bond between the triazole C4 and the carboxamide carbonyl carbon allows for rotation, leading to different spatial arrangements or conformers. The planarity of the amide bond itself is generally maintained, but its orientation relative to the triazole ring can vary. This rotation is typically associated with a low energy barrier, but specific conformers may be stabilized by intramolecular hydrogen bonding, for example, between the amide N-H and the triazole N3 atom. These preferred conformations can be critical for achieving the correct geometry to fit into a receptor's binding pocket.

Methodologies for Characterization

A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is essential for the unambiguous characterization of the tautomeric and isomeric landscape of ATC derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution. [6]

-

Proton (¹H) NMR: In cases of slow interconversion on the NMR timescale, distinct signals for each tautomer can be observed, allowing for direct quantification of the tautomeric ratio. [7]More commonly, prototropic exchange is fast, resulting in time-averaged signals where the chemical shifts reflect the weighted average of the contributing forms. [7]* Carbon (¹³C) NMR: The chemical shifts of the triazole ring carbons (C4 and C5) are particularly sensitive to the tautomeric state. Broadened signals in the ¹³C NMR spectrum are often indicative of a dynamic tautomeric equilibrium. [7]* Nitrogen (¹⁵N) NMR: Although less common, ¹⁵N NMR provides direct insight into the protonation state of the nitrogen atoms, offering definitive evidence for the location of the mobile proton.

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the ATC derivative in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, CDCl₃). The choice of solvent is critical, as it can influence the equilibrium. It is advisable to run spectra in multiple solvents of varying polarity.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Note the chemical shifts and multiplicities of all signals. Observe the N-H protons (both ring and amide/amino), as their exchange rates and chemical shifts can be informative.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Pay close attention to the signals for the triazole ring carbons. Unusually broad signals may suggest a dynamic equilibrium.

-

Variable Temperature (VT) NMR (Optional): If dynamic processes are suspected, acquire a series of ¹H or ¹³C spectra over a range of temperatures (e.g., -40 °C to +100 °C). Lowering the temperature may "freeze out" the equilibrium, allowing for the observation of individual tautomers. [8]5. Data Analysis (Self-Validation):

-

Causality: The observation of a single, sharp set of signals indicates either the presence of a single dominant tautomer or a very rapid exchange. The observation of multiple sets of signals or significantly broadened lines provides direct evidence of a tautomeric mixture.

-

Trustworthiness: The integration of signals from distinct tautomers (if observed) allows for the calculation of the equilibrium constant (KT). Comparing KT values across different solvents validates the influence of the environment on the tautomeric preference.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's structure in the solid state. [9]It definitively locates all atoms, including hydrogen atoms on the triazole ring, thereby identifying the specific tautomer present in the crystal lattice. [7]While this method is powerful, it is crucial to remember that the solid-state structure may not be the dominant form in solution, where the majority of biological interactions occur. [7]

Computational Chemistry

Quantum chemical calculations, particularly DFT, are indispensable for predicting the relative energies and properties of different tautomers and conformers. [10][11] Workflow: Computational Analysis of Tautomers

Caption: A typical DFT workflow for tautomer analysis.

These calculations provide invaluable data on thermodynamic stability, which, when correlated with experimental NMR and X-ray data, builds a comprehensive and validated model of the system.

Implications for Drug Design and Development

The tautomeric state of an ATC derivative is not a trivial detail; it directly impacts its drug-like properties. [12]

-

Target Recognition: Tautomers present different hydrogen bond donor and acceptor patterns. [5]A switch from a 1H- to a 2H-tautomer, for example, alters which nitrogen atoms are available to act as hydrogen bond acceptors, potentially making or breaking a key interaction with a protein target. [13]The biological activity of a compound may be attributable to a minor tautomer that is the "active" form at the receptor.

-

Physicochemical Properties: Tautomerism affects properties critical for pharmacokinetics.

| Property | Impact of Tautomerism | Rationale |

| pKa | Varies significantly | The protonation site and the acidity/basicity of the molecule change with the tautomeric form. |

| Solubility | Can be altered | Different tautomers have different polarities and abilities to hydrogen bond with water. |

| Lipophilicity (LogP/LogD) | Can be altered | Changes in polarity and hydrogen bonding capacity directly affect partitioning between octanol and water. |

| Metabolic Stability | May be affected | The accessibility of metabolic sites can differ between tautomers, potentially leading to different metabolic pathways. [1][2] |

-

Intellectual Property: The existence of multiple tautomers can have implications for patent claims. It is essential to define and claim the chemical entity in a way that encompasses all relevant and interconverting forms.

Conclusion and Future Outlook

The 5-amino-1,2,3-triazole-4-carboxamide scaffold is a promising platform for the discovery of new medicines. However, realizing its full potential requires a sophisticated understanding of its inherent structural complexities. Tautomerism and isomerism are central to the chemical identity and biological behavior of these molecules. For researchers and drug developers, a proactive and integrated strategy of computational prediction, spectroscopic analysis, and crystallographic determination is not just recommended—it is essential. By embracing this complexity, the scientific community can more effectively navigate the challenges of SAR optimization, leading to the development of safer and more efficacious therapeutics based on the ATC core.

References

- Katritzky, A. R., & Elguero, J. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329-386.

-

Shiroudi, A., et al. (2020). DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. Journal of Molecular Modeling, 26(3), 57. [Link]

- Ozimiński, W. P., & Dobrowolski, J. C. (2009). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Journal of Molecular Structure: THEOCHEM, 905(1-3), 74-81.

- Ozimiński, W. P., & Dobrowolski, J. C. (2003). DFT studies od tautomerism of C5-substituted 1,2,3-triazoles. Journal of Molecular Structure: THEOCHEM, 637(1-3), 157-164.

-

Koval, V. V., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1947-1959. [Link]

-

Koval, V. V., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22533-22543. [Link]

-

Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. [Link]

-

Ribeiro, C. M. R., & da Silva, J. F. M. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1245353. [Link]

- Kumar, A., & Singh, P. (2013). Nature, Spectroscopy Applications and Biological Activities Triazoles. International Journal of Pharmaceutical Sciences and Research, 4(11), 4130-4142.

-

Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PubMed Central. [Link]

-

Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(19), 8048-8064. [Link]

- Dobrowolski, J. C., & Ozimiński, W. P. (2002). An ab initio study of the structure, tautomerism and molecular properties of the C- and N-amino-1,2,4-triazoles. Journal of Molecular Structure: THEOCHEM, 582(1-3), 125-136.

-

Bakulev, V. A., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(8), 1839. [Link]

-

Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central. [Link]

-

ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link]

-

Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv. [Link]

- Taddei, M., et al. (2013). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement. Organic & Biomolecular Chemistry, 11(1), 65-68.

- Katritzky, A. R. (1991). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES, 32(2), 329.

- Elguero, J., et al. (1974). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Journal of Heterocyclic Chemistry, 11(4), 641-642.

-

ResearchGate. (n.d.). Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. ResearchGate. [Link]

- Hsiao, J.-Y., et al. (2022). A simple approach to the tautomerism of aromatic heterocycles. Journal of the Chinese Chemical Society, 69(12), 2029-2037.

-

El-Gazzar, A. B. A., et al. (2020). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 25(16), 3583. [Link]

-

ResearchGate. (n.d.). Isomers of triazole with tautomeric forms. ResearchGate. [Link]

-

Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. LCNTDR. [Link]

-

Wang, Y., et al. (2022). Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. Organic Chemistry Frontiers, 9(1), 108-114. [Link]

-

Asiri, A. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 13(3), 444. [Link]

-

Pierini, A. B., et al. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry, 66(21), 14377-14390. [Link]

-

Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. ResearchGate. [Link]

-

Asiri, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 11(12), 1548. [Link]

- Dolzhenko, A. V., et al. (2009). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. Tetrahedron Letters, 50(18), 2124-2128.

-

Chen, T., et al. (2018). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 61(13), 5585-5601. [Link]

-

Liau, M., et al. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(35), 7047-7056. [Link]

-

Elokhina, V. N., et al. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 7(10), 138. [Link]

-

ResearchGate. (n.d.). Isomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link]

- Elguero, J., et al. (2012). Tautomerism and aromaticity in 1,2,3-triazoles: the case of benzotriazole. Journal of Physical Organic Chemistry, 25(8), 643-651.

-

Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 874922. [Link]

-

ResearchGate. (n.d.). Retrosynthetic analysis of the synthesis of 4‐carboxamido‐1,2,3‐triazoles. ResearchGate. [Link]

-

Petrikaite, V., et al. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 25(19), 4554. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. old.rrjournals.com [old.rrjournals.com]

- 9. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and History of 5-Amino-1,2,3-Triazole-4-Carboxamides in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold is a heterocyclic compound that has emerged as a significant pharmacophore in medicinal chemistry. Its unique structural features, including the dense arrangement of nitrogen atoms and the presence of both hydrogen bond donors and acceptors, provide a versatile platform for the design of molecules with diverse biological activities. While the broader class of triazoles has a long history in drug discovery, the specific 5-amino-1,2,3-triazole-4-carboxamide core is a relatively recent entrant, with its potential being increasingly recognized and explored. This guide provides a comprehensive overview of the discovery, history, and medicinal chemistry applications of this promising scaffold.

A noteworthy aspect of the ATC core is its novelty in medicinal chemistry programs, as highlighted in the literature.[1] This suggests a significant opportunity for the discovery of new chemical entities with unique mechanisms of action. This guide will delve into the key milestones in the development of ATC derivatives, from their initial identification to their optimization as potent and selective therapeutic agents.

The Genesis of a New Scaffold: Early Discoveries

The story of the 5-amino-1,2,3-triazole-4-carboxamide scaffold in modern medicinal chemistry is closely tied to the search for new treatments for neglected tropical diseases. A pivotal moment in the emergence of this scaffold was its identification through a phenotypic high-content screening campaign against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[2][3] This screening of a large compound library led to the discovery of a novel hit series of 5-amino-1,2,3-triazole-4-carboxamides, referred to as the ATC series.[2][4]

The initial hit compound, compound 3 , displayed submicromolar activity against the intracellular form of the parasite and met several desirable criteria for a drug lead, including a potent pEC50 of greater than 6.[1] What made this discovery particularly exciting was the novelty of the ATC core; literature searches revealed very little precedent for this scaffold in medicinal chemistry programs.[1][2] This lack of prior art underscored the potential for discovering compounds with novel mechanisms of action.

Initial Challenges and Prioritization

Despite its promising activity, the initial hit compound 3 presented challenges typical of early-stage drug discovery, including poor metabolic stability.[1] However, the ATC series was prioritized for further optimization based on a comprehensive assessment of its activity, selectivity, and ligand efficiency profiles compared to other hit series identified in the screen.[1] This decision set the stage for a focused medicinal chemistry effort to improve the drug-like properties of the ATC scaffold.

Synthetic Strategies: Building the Core

The successful exploration of the 5-amino-1,2,3-triazole-4-carboxamide scaffold has been heavily reliant on the development of efficient and versatile synthetic methodologies. The ability to rapidly generate analogues is crucial for establishing robust structure-activity relationships (SAR).

Key Synthetic Routes

Several synthetic strategies have been employed to construct the 5-amino-1,2,3-triazole-4-carboxamide core. A common and effective approach involves a [3+2] cycloaddition reaction. This can be achieved through a base-promoted cyclization of a substituted oxadiazolyl acetonitrile with an azide.[2]

Another expedient route involves the Lewis-acid catalyzed amination of an ethyl ester precursor, which is itself formed by the cyclization of an azide with ethyl-2-cyanoacetate.[1] The azide intermediates are readily accessible from corresponding alkyl or benzyl halides via reaction with sodium azide, or from primary amines through diazo transfer.[1]

More recently, transition-metal-free approaches have been developed, such as the cascade nucleophilic addition/cyclization of carbodiimides with diazo compounds, offering a mild and efficient alternative for the synthesis of 5-amino-1,2,3-triazoles. Additionally, ruthenium-catalyzed cycloaddition of N-Boc-ynamides with azides has been explored to create a protected version of the 5-amino-1,2,3-triazole-4-carboxylate, which can circumvent issues like the Dimroth rearrangement that can occur during functionalization.[5]

Experimental Protocol: Generalized Synthesis of 5-Amino-1,2,3-triazole-4-carboxamides

The following is a generalized protocol based on the Lewis-acid catalyzed amination approach:

-

Synthesis of the Azide Intermediate:

-

To a solution of the corresponding alkyl or benzyl halide in a suitable solvent (e.g., DMF), add sodium azide.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the azide intermediate by column chromatography.

-

-

Cyclization to form the Ethyl Ester:

-

To a solution of the azide intermediate in a suitable solvent (e.g., ethanol), add ethyl-2-cyanoacetate and a base (e.g., sodium ethoxide).

-

Stir the reaction at room temperature or with heating until the cyclization is complete.

-

Neutralize the reaction mixture and extract the ethyl ester product.

-

Purify the product by crystallization or column chromatography.

-

-

Amination to form the Carboxamide:

-

Dissolve the ethyl ester in a suitable solvent (e.g., toluene).

-

Add the desired amine and a Lewis acid catalyst (e.g., trimethylaluminum).

-

Heat the reaction mixture until the amination is complete.

-

Carefully quench the reaction and extract the final 5-amino-1,2,3-triazole-4-carboxamide product.

-

Purify the final compound by column chromatography or recrystallization.

-

Synthetic Workflow Diagram

Caption: Generalized synthetic workflow for 5-amino-1,2,3-triazole-4-carboxamides.

Structure-Activity Relationship (SAR) and Lead Optimization

Following the initial discovery, a systematic exploration of the structure-activity relationships of the 5-amino-1,2,3-triazole-4-carboxamide series was undertaken to address the liabilities of the initial hit and improve its overall profile.

Core Scaffold Modifications

Early investigations focused on the core ATC scaffold itself. Modifications such as replacing the 5-amino group with hydrogen, methyl, chloro, or dimethylamino groups resulted in a loss of activity.[1] This suggested that the primary amino group is crucial for the biological activity, possibly by participating in an intramolecular hydrogen bond with the amide carbonyl to maintain a bioactive conformation or through a specific interaction with the molecular target.[1] Furthermore, altering the central triazole ring to an imidazole or pyrazole also led to inactive compounds, highlighting the importance of the 1,2,3-triazole core.[1]

Peripheral Substituent Modifications

With the core scaffold established as essential, optimization efforts shifted to the peripheral substituents. The initial focus was on the substituents attached to the triazole nitrogen (N1) and the carboxamide nitrogen.

A key breakthrough in the optimization of the ATC series for Chagas' disease was the mitigation of several liabilities, including poor oral exposure, potential mutagenicity (Ames liability), and hERG inhibition.[2] This was achieved through systematic modifications of the peripheral groups. For instance, replacing a 3-methoxyphenyl group with other aromatic rings, heteroaromatics, and aliphatic groups led to significant improvements in potency, aqueous solubility, and metabolic stability.[2]

Summary of Structure-Activity Relationships

The extensive SAR studies revealed several key trends:

-

5-Amino Group: Essential for activity.

-

1,2,3-Triazole Core: Critical for maintaining the biological profile.

-

N1-Substituent: Modifications in this position significantly impact potency, solubility, and metabolic stability.

-

Carboxamide Substituent: This position is also amenable to modification to fine-tune the physicochemical and pharmacokinetic properties.

These optimization efforts culminated in the identification of promising compounds with improved safety profiles and efficacy in a murine model of Chagas' disease.[2]

SAR Visualization

Caption: Key modification sites influencing the SAR of the ATC scaffold.

Therapeutic Applications and Mechanisms of Action

While the initial discovery of the 5-amino-1,2,3-triazole-4-carboxamide scaffold was in the context of Chagas' disease, its therapeutic potential is not limited to this indication. The versatility of the scaffold has led to its investigation in other therapeutic areas.

Anti-Chagas' Disease Activity

The primary and most well-documented application of the ATC series is in the treatment of Chagas' disease.[2][3][4] The optimized compounds from this series have demonstrated significant suppression of parasite burden in both acute and chronic mouse models of the disease.[2]

The precise mechanism of action of the ATC series against T. cruzi is still under investigation. However, it has been shown that their trypanocidal activity does not correlate with the inhibition of the parasite's sterol 14α-demethylase (CYP51), a common target for anti-trypanosomal drugs.[1][2] This suggests a novel mode of action, which is a highly desirable attribute in the face of emerging drug resistance.

Inhibition of the Bacterial SOS Response

In a different therapeutic context, the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold has been identified as an inhibitor of the bacterial SOS response.[6] This response is a key mechanism by which bacteria repair DNA damage and develop antibiotic resistance. By inhibiting the key proteins LexA and RecA, these compounds can sensitize bacteria to existing antibiotics and slow the emergence of resistance.[6] This positions them as potential "DISARMERs" (Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance), which could be used as adjuvants in combination with standard antimicrobial therapies.[6]